sodium;docosanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “sodium;docosanoate” is known as myosin light chain 2. Myosin light chains are essential components of the myosin molecule, which plays a crucial role in muscle contraction and various cellular processes. Myosin is a hexameric ATPase composed of two heavy chains, two nonphosphorylated alkali light chains, and two phosphorylatable regulatory light chains. Myosin light chain 2 is a regulatory light chain that is involved in the regulation of myosin’s ATPase activity and its interaction with actin filaments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of myosin light chain 2 involves recombinant DNA technology. The gene encoding myosin light chain 2 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under optimal conditions to express the protein. The expressed protein is then purified using various chromatographic techniques, such as affinity chromatography and ion-exchange chromatography.

Industrial Production Methods

Industrial production of myosin light chain 2 follows a similar approach to the laboratory-scale preparation but on a larger scale. Large bioreactors are used to culture the host cells, and the protein is purified using high-throughput chromatographic systems. The production process is optimized to ensure high yield and purity of the protein.

Analyse Des Réactions Chimiques

Types of Reactions

Myosin light chain 2 undergoes several types of chemical reactions, including phosphorylation and dephosphorylation. Phosphorylation is a critical post-translational modification that regulates the activity of myosin light chain 2. This modification is catalyzed by specific kinases, such as myosin light chain kinase, and can be reversed by phosphatases.

Common Reagents and Conditions

Phosphorylation: Myosin light chain kinase, ATP, magnesium ions.

Dephosphorylation: Phosphatases, such as myosin phosphatase.

Major Products Formed

Phosphorylation: Phosphorylated myosin light chain 2.

Dephosphorylation: Dephosphorylated myosin light chain 2.

Applications De Recherche Scientifique

Chemical Applications

Surfactant and Emulsifying Agent

Sodium docosanoate is widely used as a surfactant and emulsifying agent in chemical formulations. Its ability to reduce surface tension makes it valuable in the formulation of various products, including detergents and cosmetics. In laboratory settings, it aids in stabilizing emulsions and dispersing hydrophobic substances in aqueous solutions.

Chemical Reactions

In synthetic organic chemistry, sodium docosanoate serves as a reagent in various reactions. It can facilitate the formation of lipid bilayers, which are crucial for studying membrane dynamics and interactions. Its role as a surfactant also extends to enhancing reaction kinetics by improving the solubility of reactants.

Biological Applications

Cell Culture Media

Sodium docosanoate is employed in cell culture media to support the growth of mammalian cells. It contributes to the lipid composition of the media, which is essential for cell membrane integrity and function. Additionally, it has been shown to influence cellular signaling pathways, thereby affecting cell proliferation and differentiation.

Lipid Bilayer Preparation

In biochemistry, sodium docosanoate is utilized for preparing lipid bilayers that mimic biological membranes. This application is critical for studying membrane-associated processes such as protein interactions and drug delivery mechanisms.

Medical Applications

Pharmaceutical Formulations

Sodium docosanoate is used as an excipient in pharmaceutical formulations. Its surfactant properties enhance drug solubility and bioavailability, making it a valuable component in drug delivery systems. Furthermore, it has been investigated for its potential role in targeting specific tissues or cells through lipid-based carriers.

Toxicological Studies

Research on sodium docosanoate has also focused on its safety profile. Toxicological studies indicate that it has a high oral LD50 value (greater than 2,000 mg/kg) in animal models, suggesting low acute toxicity . Long-term studies have shown no significant adverse effects at recommended dosages, reinforcing its safety for use in medical applications .

Industrial Applications

Cosmetics and Personal Care Products

In the cosmetic industry, sodium docosanoate is incorporated into formulations for its emulsifying properties. It helps stabilize creams and lotions, ensuring a smooth texture and consistent performance. Additionally, its moisturizing properties make it beneficial for skin care products.

Detergents and Lubricants

Sodium docosanoate finds applications in the production of detergents due to its ability to enhance cleaning efficacy through emulsification. In lubricants, it acts as an additive that improves performance by reducing friction between surfaces.

Case Study 1: Lipid Metabolism Modulation

A study investigated the effects of sodium docosanoate on lipid metabolism in rat models. Results indicated that low doses enhanced lipid metabolism while higher doses led to cellular damage due to inflammation. This highlights the importance of dosage in therapeutic applications.

Case Study 2: Drug Delivery Systems

Research on drug delivery systems using sodium docosanoate demonstrated improved drug solubility and targeted delivery to specific tissues. The findings suggest its potential as a carrier for hydrophobic drugs, enhancing therapeutic efficacy while minimizing side effects.

Case Study 3: Membrane Dynamics

An experiment focused on sodium docosanoate's role in forming lipid bilayers revealed insights into membrane fluidity and permeability. The study provided evidence that sodium docosanoate influences membrane-associated processes critical for drug absorption and cellular communication.

Mécanisme D'action

Myosin light chain 2 exerts its effects by regulating the ATPase activity of myosin and its interaction with actin filaments. Phosphorylation of myosin light chain 2 by myosin light chain kinase enhances myosin’s ATPase activity, leading to increased interaction with actin filaments and muscle contraction. Dephosphorylation by phosphatases reduces ATPase activity, resulting in muscle relaxation. The molecular targets of myosin light chain 2 include myosin heavy chains and actin filaments, and the pathways involved are primarily related to muscle contraction and signal transduction.

Comparaison Avec Des Composés Similaires

Myosin light chain 2 is similar to other myosin light chains, such as myosin light chain 1 and myosin light chain 3. it is unique in its specific regulatory role and its phosphorylation-dependent regulation of myosin’s ATPase activity. Other similar compounds include:

Myosin light chain 1: Nonphosphorylatable alkali light chain.

Myosin light chain 3: Nonphosphorylatable alkali light chain.

Myosin light chain 2’s uniqueness lies in its ability to undergo phosphorylation and dephosphorylation, which directly regulates myosin’s interaction with actin filaments and muscle contraction.

Propriétés

IUPAC Name |

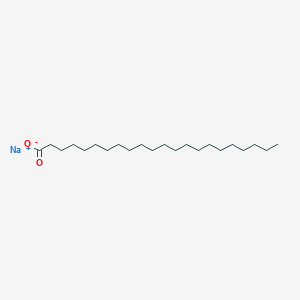

sodium;docosanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYDEWKUJFCYJO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.